Product packaging for Dihydrolipoate(Cat. No.:)

Dihydrolipoate

Numéro de catalogue: B1233209
Poids moléculaire: 207.3 g/mol
Clé InChI: IZFHEQBZOYJLPK-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid, is a potent biological antioxidant and essential metabolic cofactor. As a central component of the 2-oxoacid dehydrogenase complexes, including the pyruvate dehydrogenase complex, it plays a critical role in mitochondrial energy metabolism . In research applications, this compound is recognized for its robust antioxidant profile. It functions as a broad-spectrum reactive oxygen species (ROS) scavenger, capable of neutralizing hydroxyl radicals, peroxyl radicals, superoxide radicals, and singlet oxygen . Its unique value lies in its ability to regenerate other key endogenous antioxidants; this compound can regenerate vitamins C and E, and reduce glutathione (GSSG) to its active form, glutathione (GSH), thereby reinforcing the cellular antioxidant network . Furthermore, studies indicate that treatment with alpha-lipoic acid can increase intracellular glutathione levels in various cell lines, a process dependent on its reduction to this compound . The mechanism of action for this compound involves its dithiol group, which serves as a powerful reductant. This allows it to participate in redox cycling and regulate transcription factors such as NF-κB . Research also explores its role in promoting glucose uptake and reducing glycation end-products, making it a compound of interest in metabolic studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15O2S2- B1233209 Dihydrolipoate

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6,8-bis(sulfanyl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(CCS)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2S2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Mechanisms and Redox Chemistry of Dihydrolipoate

Thiol-Disulfide Interconversion Dynamics of the Lipoate/Dihydrolipoate Couple

The biological activity of the lipoate/dihydrolipoate couple is fundamentally linked to the reversible conversion between the disulfide form (lipoate) and the dithiol form (dihydrolipoate). This thiol-disulfide interchange is a dynamic process governed by specific enzymatic pathways.

Enzymatic Reduction Pathways of Lipoate to this compound

The reduction of lipoate to this compound is a crucial step in regenerating this potent antioxidant. This conversion is primarily catalyzed by two key enzymes: thioredoxin reductase (TrxR) and glutathione (B108866) reductase (GR). nih.govpnas.org Both enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the electron donor for this reduction. nih.gov

Mammalian thioredoxin reductase has been shown to efficiently reduce lipoic acid. nih.gov In fact, under certain conditions, TrxR is significantly more efficient at reducing lipoic acid with NADPH than lipoamide (B1675559) dehydrogenase (LipDH) is with NADH. nih.gov This suggests that TrxR plays a significant role in the cellular reduction of lipoic acid. nih.govresearchgate.net Glutathione reductase, another important flavoenzyme in cellular redox regulation, also contributes to the reduction of lipoic acid. pnas.org In some organisms, a unique enzyme called thioredoxin glutathione reductase (TGR) can also reduce lipoic acid. nih.gov

Enzymatic Oxidation Pathways of this compound to Lipoate

The oxidation of this compound back to lipoate is an integral part of its function, particularly within the mitochondrial matrix. This process is predominantly carried out by the enzyme dihydrolipoyl dehydrogenase (E3), which is a component of several multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex. bionity.comwikipedia.orgnih.gov

Within these complexes, this compound, which is covalently bound to a lysine (B10760008) residue of the dihydrolipoyl transacetylase (E2) component, is re-oxidized by the FAD cofactor of dihydrolipoyl dehydrogenase. bionity.comwikipedia.org The resulting FADH₂ then transfers its electrons to NAD+, forming NADH. bionity.comwikipedia.org This flavin-mediated oxidation regenerates the lipoate moiety, allowing it to participate in another round of acyl group transfer. bionity.com Dihydrolipoyl dehydrogenase can also oxidize free this compound. tandfonline.com

This compound as a Potent Biological Reductant and Electron Donor

The two sulfhydryl groups of this compound make it a highly effective biological reducing agent and electron donor. This property is central to its antioxidant and metabolic functions.

Mechanisms of Electron Transfer in Biochemical Reactions

This compound participates in biochemical reactions primarily through single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. researchgate.net As a reductant, it can donate electrons to various oxidized species. A prime example of this is its role in the regeneration of other antioxidants. This compound has been shown to reduce the oxidized forms of vitamin C and glutathione, thereby restoring their antioxidant capacity. pnas.org

The electron transfer process is fundamental to its function within the 2-oxo acid dehydrogenase complexes. After the transfer of an acetyl group, the resulting dihydrolipoyl arm swings to the active site of dihydrolipoyl dehydrogenase, where it donates electrons to FAD, which in turn reduces NAD+ to NADH. nih.gov

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

A key aspect of this compound's role as an antioxidant is its ability to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

This compound is a versatile scavenger of several highly reactive free radicals, including superoxide (B77818) (O₂⁻), hydroperoxy (HOO•), and hydroxyl (•OH) radicals.

Superoxide Radical (O₂⁻): this compound has been demonstrated to be an effective scavenger of the superoxide radical. nih.gov Studies have confirmed this activity and have calculated the reaction rates of this compound and its analogues with superoxide. nih.gov

Hydroperoxy Radical (HOO•): Theoretical studies have shown that this compound is an excellent scavenger of the hydroperoxy radical, particularly in an aqueous environment. researchgate.netnih.gov The reaction rate constant for this compound with the hydroperoxy radical in water is reported to be close to the diffusion limit. nih.gov The primary mechanism for this scavenging activity is proposed to be hydrogen atom transfer. researchgate.net

Hydroxyl Radical (•OH): The hydroxyl radical is one of the most reactive and damaging free radicals. This compound is a potent scavenger of the hydroxyl radical, with reaction rate constants approaching the diffusion-limited rate. natural-necessity.com This indicates a highly efficient and rapid neutralization of this dangerous radical.

Interactive Data Table: this compound Radical Scavenging Properties

Radical SpeciesScavenging ActivityReported Rate ConstantsPrimary Mechanism
Superoxide (O₂⁻)Effective scavengerCalculated from competitive inhibitionElectron Transfer
Hydroperoxy (HOO•)Excellent scavengerClose to diffusion limit in waterHydrogen Atom Transfer (HAT)
Hydroxyl (•OH)Potent scavenger~4.7 x 10¹⁰ M⁻¹s⁻¹Diffusion-limited reaction
Contributions to Intracellular Antioxidant Defense Networks

This compound (DHLA), the reduced form of lipoic acid (LA), is a central component of the cellular antioxidant defense system. Its efficacy stems from its potent free radical scavenging capabilities and its ability to regenerate other primary antioxidants. nih.govnih.govmdpi.comfrontiersin.org The LA/DHLA redox couple possesses a low standard reduction potential of -0.32 V, which enables DHLA to effectively neutralize a wide array of reactive oxygen species (ROS). mdpi.comphysiology.org

DHLA directly scavenges several highly reactive and damaging ROS, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), hypochlorous acid (HOCl), and singlet oxygen (¹O₂). nih.govresearchgate.net This broad-spectrum quenching activity allows DHLA to provide protection in both aqueous and lipid phases of the cell, a unique feature attributed to its amphiphilic nature. mdpi.comnih.gov By neutralizing these species, DHLA helps to prevent oxidative damage to critical cellular components such as lipids, proteins, and nucleic acids. researchgate.net

Reactive Oxygen Species (ROS) Scavenged by this compound (DHLA)

Reactive SpeciesChemical FormulaScavenging Activity Confirmed
Hydroxyl Radical•OHYes nih.govmdpi.com
Peroxyl RadicalROO•Yes nih.govresearchgate.net
Hypochlorous AcidHOClYes nih.govmdpi.comfrontiersin.org
Singlet Oxygen¹O₂Yes nih.govresearchgate.net
Superoxide RadicalO₂•⁻No significant reaction researchgate.net
Hydrogen PeroxideH₂O₂No significant reaction mdpi.comresearchgate.net

Redox Cross-Talk with Other Cellular Thiol Systems

This compound and Glutathione System Interactions

A primary interaction between DHLA and the glutathione system is the direct reduction of glutathione disulfide (GSSG), the oxidized form of glutathione, back to its reduced, active state (GSH). frontiersin.org This reaction is thermodynamically favorable due to the significant difference in their standard redox potentials. The LA/DHLA couple has a redox potential of -0.32 V, which is considerably more negative than the -0.24 V of the GSSG/2GSH couple. tandfonline.com This allows DHLA to effectively donate its reducing equivalents to GSSG, thereby regenerating GSH.

The regeneration of GSH is critically important, as glutathione is the most abundant low-molecular-weight thiol antioxidant within cells and is essential for detoxifying xenobiotics, neutralizing ROS, and maintaining the thiol-disulfide status of proteins. mdpi.comresearchgate.net By restoring GSH levels, DHLA helps to preserve the cell's primary defense against oxidative damage and supports the functions of glutathione-dependent enzymes like glutathione peroxidase. frontiersin.org Studies have shown that administration of lipoic acid, which is converted to DHLA in the cell, can lead to increased intracellular concentrations of GSH. nih.govphysiology.orgnih.gov This demonstrates a direct and physiologically relevant link where the LA/DHLA system bolsters the glutathione antioxidant network.

Standard Redox Potentials of this compound and Glutathione Systems

Redox CoupleStandard Redox Potential (E°')
Lipoic Acid / this compound-0.32 V mdpi.comphysiology.org
Glutathione Disulfide / Glutathione (GSSG/2GSH)-0.24 V tandfonline.com
This compound and Thioredoxin System Interactions

The relationship between this compound and the thioredoxin system is multifaceted. The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key cellular disulfide reductase system. Cytosolic and mitochondrial thioredoxin reductases are NAD(P)H-dependent enzymes that can reduce lipoic acid to DHLA. mdpi.comfrontiersin.org This places the LA/DHLA couple downstream of the thioredoxin system's reducing power.

Conversely, DHLA can interact with the thioredoxin system. Research involving 2-oxo acid dehydrogenase complexes has shown that the redox state of the enzyme-bound lipoate/dihydrolipoate is a critical regulator of complex activity. capes.gov.br Thioredoxin can protect these complexes from inactivation that occurs when DHLA accumulates, particularly under conditions of low NAD⁺ availability. capes.gov.br However, this interaction can also stimulate the production of reactive oxygen species by the complex-bound DHLA. capes.gov.br Further studies have indicated that dihydrolipoyl dehydrogenase (E3), a component of the pyruvate dehydrogenase complex, is involved in the 2-oxoacid-dependent formation of DHLA, a process that can be linked to thioredoxin-catalyzed reactions. wikipedia.orgnih.gov In some anaerobic bacteria, thioredoxin can even elicit a novel dihydrolipoamide (B1198117) dehydrogenase activity, highlighting a functional interaction between these two systems. nih.gov These findings suggest a complex regulatory cross-talk where DHLA and the thioredoxin system influence each other's redox state and functional activity. core.ac.ukcapes.gov.br

Amphiphilic Properties and Biological Membrane Interactions

A distinguishing characteristic of this compound and its oxidized form, lipoic acid, is their amphiphilic nature. nih.govresearchgate.net The molecule consists of a five-carbon carboxylic acid "tail" and a dithiolane ring (in LA) or a dithiol chain (in DHLA). The carboxylic acid group is polar and hydrophilic (water-soluble), while the carbon chain and the sulfur-containing portion are non-polar and lipophilic (fat-soluble). biosynth.comresearchgate.net

This dual solubility allows DHLA to be distributed and exert its antioxidant functions in both the aqueous compartments of the cell, such as the cytoplasm and mitochondrial matrix, and within the hydrophobic environment of biological membranes. researchgate.netnih.govresearchgate.net This is a significant advantage over other antioxidants that are exclusively water-soluble (like Vitamin C) or lipid-soluble (like Vitamin E). frontiersin.orgif-pan.krakow.pl

The ability of DHLA to partition into biological membranes is crucial for its protective role against lipid peroxidation. nih.gov Cell membranes, rich in polyunsaturated fatty acids, are highly susceptible to attack by ROS. libretexts.org Detergents, which are also amphipathic molecules, disrupt membranes by inserting their hydrophobic tails into the lipid bilayer, causing stress and rupture. thermofisher.comyoutube.com While DHLA also enters the membrane, its role is protective. It can directly scavenge lipid peroxyl radicals that propagate chain reactions of lipid damage within the membrane. researchgate.net Furthermore, its presence in the membrane facilitates the regeneration of the membrane-bound antioxidant Vitamin E. nih.govresearchgate.net DHLA can reduce the tocopheroxyl radical, restoring the active form of Vitamin E directly at the site of potential oxidative damage. This interaction is a key example of the antioxidant network functioning to protect the structural integrity and function of cellular and organellar membranes. nih.govcore.ac.uk

Enzymatic Involvement of Dihydrolipoate in Multi Enzyme Complexes

Dihydrolipoate as a Covalently Bound Prosthetic Group in 2-Oxo Acid Dehydrogenase Complexes

The PDHC is a critical mitochondrial multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the irreversible conversion of pyruvate (B1213749) to acetyl-CoA. wikipedia.orgproteopedia.orgwikipedia.org This complex is composed of multiple copies of three enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoamide (B1198117) dehydrogenase (E3). wikipedia.orgproteopedia.orgtaylorandfrancis.com

The E2 component, dihydrolipoyl transacetylase, is central to the function of the PDHC. wikipedia.org It not only forms the structural core of the complex but also catalyzes the transfer of the acetyl group from the lipoamide (B1675559) arm to Coenzyme A (CoA). tuscany-diet.netwikipedia.orgtaylorandfrancis.com The process begins after the E1 component decarboxylates pyruvate and transfers the resulting hydroxyethyl (B10761427) group to the lipoamide arm of E2, forming an acetyl-dihydrolipoamide intermediate. wur.nltuscany-diet.net This acetyl group is then transferred from the dihydrolipoamide to the thiol group of CoA, producing acetyl-CoA and leaving the lipoamide in its fully reduced dihydrolipoamide form. tuscany-diet.net The E2 enzyme possesses a multi-domain structure, typically including one or more N-terminal lipoyl domains, a peripheral subunit-binding domain for interaction with E1 and E3, and a C-terminal catalytic (transacetylase) domain. researchgate.netwikipedia.org

Table 1: Key Features of Dihydrolipoyl Transacetylase (E2) in PDHC
FeatureDescriptionReference
Enzyme Name Dihydrolipoyl Transacetylase (or Dihydrolipoamide S-acetyltransferase) wikipedia.org
EC Number 2.3.1.12 wikipedia.orgtaylorandfrancis.com
Function Catalyzes the transfer of the acetyl group from the lipoamide arm to Coenzyme A, forming acetyl-CoA. tuscany-diet.netwikipedia.orgtaylorandfrancis.com
Structural Role Forms the structural core of the Pyruvate Dehydrogenase Complex. researchgate.netwikipedia.org
Prosthetic Group Lipoic acid, covalently bound to a lysine (B10760008) residue to form a lipoamide arm. wur.nltuscany-diet.net

Following the transfer of the acetyl group to CoA, the lipoamide arm of E2 is left in its reduced dihydrolipoamide state. tuscany-diet.net To complete the catalytic cycle, this dihydrolipoamide must be re-oxidized to its disulfide form (lipoamide). This crucial step is catalyzed by the E3 component, dihydrolipoamide dehydrogenase. taylorandfrancis.com E3 is a flavoprotein that utilizes a FAD cofactor and a redox-active disulfide bond. It facilitates the transfer of electrons from dihydrolipoamide to FAD, forming FADH2, and then from FADH2 to NAD+, ultimately producing NADH. This regeneration of the oxidized lipoamide allows it to participate in another round of catalysis by accepting a hydroxyethyl group from the E1 subunit. tuscany-diet.net The E3 component is not unique to the PDHC; it is also a shared component of the α-ketoglutarate dehydrogenase and branched-chain α-keto acid dehydrogenase complexes. wikipedia.org

The α-KGDHC is another vital multi-enzyme complex in the mitochondrial matrix, playing a key role in the citric acid cycle. wikipedia.org It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA and NADH. nih.govwikipedia.org Structurally and mechanistically, the α-KGDHC is very similar to the PDHC, consisting of three enzymes: E1 (oxoglutarate dehydrogenase), E2 (dihydrolipoyl succinyltransferase), and the same E3 (dihydrolipoamide dehydrogenase) as in the PDHC. nih.govwikipedia.org

In the α-KGDHC, the E2 component is dihydrolipoyl succinyltransferase. wikipedia.org Similar to its counterpart in the PDHC, it forms the core of the complex and possesses a covalently bound lipoamide arm. nih.gov After the E1 component decarboxylates α-ketoglutarate, the resulting succinyl group is transferred to the lipoamide arm of E2, forming S-succinyldihydrolipoamide. researchgate.net The dihydrolipoyl succinyltransferase then catalyzes the transfer of the succinyl group from the dihydrolipoamide arm to Coenzyme A, yielding succinyl-CoA. This reaction leaves the lipoamide in its reduced this compound form, which is subsequently re-oxidized by the E3 component. researchgate.net

Table 2: Comparison of E2 Components in PDHC and α-KGDHC
FeaturePDHC (Dihydrolipoyl Transacetylase)α-KGDHC (Dihydrolipoyl Succinyltransferase)Reference
Enzyme Name Dihydrolipoyl TransacetylaseDihydrolipoyl Succinyltransferase wikipedia.org
EC Number 2.3.1.122.3.1.61 wikipedia.orgwikipedia.org
Substrate (from E1) Hydroxyethyl group (forms acetyl-dihydrolipoamide)Succinyl group (forms S-succinyldihydrolipoamide) researchgate.netwur.nl
Product Acetyl-CoASuccinyl-CoA tuscany-diet.net
Shared Component Both complexes utilize the same Dihydrolipoamide Dehydrogenase (E3) for lipoamide regeneration. wikipedia.org

α-Ketoglutarate Dehydrogenase Complex (α-KGDHC)

Function of Dihydrolipoamide Dehydrogenase (E3) in Lipoamide Regeneration within α-KGDHC

The α-ketoglutarate dehydrogenase complex (α-KGDHC) is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. mdpi.com This multi-enzyme complex is composed of three core enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3). mdpi.com

The E3 component, a flavoprotein, is responsible for the reoxidation of the dihydrolipoamide moieties that are covalently attached to the E2k subunit. researchgate.netcore.ac.uk This regeneration is essential for the continued catalytic activity of the complex. The reaction catalyzed by E3 involves the transfer of electrons from this compound to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, producing FADH2. Subsequently, the electrons are transferred from FADH2 to nicotinamide (B372718) adenine dinucleotide (NAD+), forming NADH and H+. wikipedia.orgnih.gov This process restores the lipoamide to its oxidized state, ready to participate in another round of catalysis. wikipedia.org The E3 component of α-KGDHC is the same enzyme that functions in other α-ketoacid dehydrogenase complexes, including the pyruvate dehydrogenase complex and the branched-chain α-ketoacid dehydrogenase complex. nih.govgenome.jp

ComponentFunction in Lipoamide Regeneration
Dihydrolipoamide Dehydrogenase (E3) Catalyzes the re-oxidation of dihydrolipoamide on the E2 subunit. researchgate.netcore.ac.uk
FAD Acts as the initial electron acceptor from this compound, being reduced to FADH2. wikipedia.orgnih.gov
NAD+ Serves as the final electron acceptor, being reduced to NADH. wikipedia.orgnih.gov
Lipoamide The oxidized form of the cofactor, regenerated and ready for the next catalytic cycle. wikipedia.org

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDHC)

The branched-chain α-ketoacid dehydrogenase complex (BCKDHC) is a critical enzyme in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine. frontiersin.org Structurally and functionally, BCKDHC is similar to other α-ketoacid dehydrogenase complexes, consisting of three main enzymatic components: a branched-chain α-ketoacid decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). frontiersin.orgresearchgate.net

This compound plays a central role in the catalytic cycle of BCKDHC. After the E1 component decarboxylates the branched-chain α-ketoacid, the resulting acyl group is transferred to the oxidized lipoamide arm of the E2 component. frontiersin.org This results in the formation of a dihydrolipoyl-acyl intermediate. The acyl group is then transferred to coenzyme A (CoA) to form the corresponding acyl-CoA product. frontiersin.org The remaining this compound on the E2 subunit must be reoxidized to its disulfide form for the enzyme to continue its catalytic function. This reoxidation is carried out by the E3 component, which, as in other similar complexes, transfers electrons from this compound to NAD+ via its FAD cofactor. frontiersin.org

Involvement in Glycine (B1666218) Cleavage System (GCS)

The glycine cleavage system (GCS) is a mitochondrial multi-enzyme complex responsible for the breakdown of glycine. nih.gov It is composed of four proteins: the P protein (glycine dehydrogenase), the H protein (lipoic acid-containing carrier), the T protein (aminomethyltransferase), and the L protein (dihydrolipoamide dehydrogenase). nih.govcambridge.org

This compound, in the form of a dihydrolipoyl moiety on the H protein (Hred), is a key intermediate in the GCS reaction cycle. cambridge.org The process begins with the decarboxylation of glycine by the P protein, with the remaining aminomethyl group being transferred to the lipoamide of the H protein, forming an aminomethyllipoate intermediate (Hint). cambridge.org The T protein then catalyzes the release of ammonia (B1221849) and the transfer of a one-carbon unit to tetrahydrofolate, leaving the H protein in its reduced this compound form (Hred). Finally, the L protein, which is the same dihydrolipoamide dehydrogenase (E3) found in the α-ketoacid dehydrogenase complexes, reoxidizes the this compound on the H protein to its oxidized lipoate form (Hox), transferring the electrons to NAD+ to produce NADH. genome.jpcambridge.org

GCS ComponentRole in Relation to this compound
H protein (oxidized, Hox) Accepts the aminomethyl group from glycine. cambridge.org
H protein (reduced, Hred) The this compound form of the H protein after the release of the one-carbon unit. cambridge.org
L protein (Dihydrolipoamide Dehydrogenase) Reoxidizes Hred to Hox, producing NADH. genome.jpcambridge.org

Enzymatic Reaction Mechanisms Dependent on this compound

This compound is a central participant in several fundamental enzymatic reaction mechanisms, primarily centered around its ability to undergo redox cycling between its dithiol (reduced) and disulfide (oxidized) forms.

Oxidative Decarboxylation Mechanisms

The mechanism proceeds as follows:

The α-ketoacid is first decarboxylated by the E1 component, with the resulting hydroxyalkyl group being attached to thiamine (B1217682) pyrophosphate (TPP). wikipedia.org

This hydroxyalkyl group is then transferred to the oxidized lipoamide arm of the E2 component, which involves a reductive acylation. The disulfide bond of lipoamide is cleaved, and one sulfur atom forms a thioester bond with the acyl group, while the other becomes a thiol, thus forming acyldihydrolipoamide. umich.edu

The acyl group is subsequently transferred from the dihydrolipoamide to coenzyme A, forming acyl-CoA. wikipedia.org

The remaining dihydrolipoamide is reoxidized to lipoamide by the E3 component, completing the catalytic cycle. wikipedia.org

Acyl Transfer Reactions

Following the oxidative decarboxylation step, the acyl group attached to the this compound arm of the E2 subunit is transferred to coenzyme A. wikipedia.org This transacylation reaction is a key step in feeding two-carbon units (as acetyl-CoA) or other acyl-CoAs into various metabolic pathways, most notably the citric acid cycle. wikipedia.org The "swinging arm" of the lipoyl-lysine residue on the E2 component facilitates the movement of the this compound-bound acyl group from the active site of E1 to the active site of E2, where the acyl transfer to CoA occurs. wikipedia.org

Kinetic Characterization of this compound-Dependent Enzymes

This compound is a crucial intermediate in the catalytic cycle of α-ketoacid dehydrogenase multi-enzyme complexes, such as the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC). The final enzyme in these complexes, dihydrolipoamide dehydrogenase (E3), is directly dependent on this compound as its substrate for the regeneration of the oxidized lipoamide cofactor on the E2 component and the concomitant reduction of NAD+. The kinetic properties of these this compound-dependent enzymes have been extensively studied to understand their efficiency and regulatory control.

The E3 component can be assayed either as part of the whole complex or as an isolated enzyme using free this compound as a substrate. asm.org The kinetic parameters, including the Michaelis constant (Km) and maximum velocity (Vmax), provide insight into the enzyme's affinity for its substrates and its maximum catalytic rate. For instance, in the α-ketoglutarate dehydrogenase complex from Escherichia coli, the Km value for S-succinyl-CoA has been determined to be 9.3 x 10-5 M, with a Vmax of 0.02 µmol·min-1·mg of protein-1. nih.gov Studies on the isolated dihydrolipoamide dehydrogenase from Acidianus ambivalens have determined the KM for dihydrolipoamide to be 0.70 mM and for NAD+ to be 0.71 mM. oup.com

The interactions between the components of these multi-enzyme complexes are also characterized by kinetic parameters. For example, in the Bacillus stearothermophilus pyruvate dehydrogenase complex, the dissociation constant (Kd) for the binding of the E3 component to the peripheral subunit-binding domain of the E2 core is 5.8 x 10-10 M, indicating a very high-affinity interaction essential for efficient substrate channeling. proteopedia.orgproteopedia.org

Kinetic Parameters of this compound-Dependent Enzymes and Complexes
Enzyme/ComplexOrganismParameterSubstrateValueReference
α-Ketoglutarate Dehydrogenase ComplexEscherichia coliKmS-succinyl-CoA9.3 x 10-5 M nih.gov
α-Ketoglutarate Dehydrogenase ComplexEscherichia coliVmaxS-succinyl-CoA Hydrolysis0.02 µmol·min-1·mg-1 nih.gov
Dihydrolipoamide Dehydrogenase (E3)Acidianus ambivalensKMDihydrolipoamide0.70 mM oup.com
Dihydrolipoamide Dehydrogenase (E3)Acidianus ambivalensKMNAD+0.71 mM oup.com
Dihydrolipoamide Dehydrogenase (E3)Acidianus ambivalensKMNADH3.15 µM oup.com
Pyruvate Dehydrogenase Complex (E2-E3 Interaction)Bacillus stearothermophilusKdE3 binding to E25.8 x 10-10 M proteopedia.orgproteopedia.org
Pyruvate Dehydrogenase Complex (Overall)Escherichia coliActivity RateNADH Production14–17 µmol·min-1·mg-1 nih.gov

Regulatory Mechanisms of this compound-Associated Enzyme Activities

The activity of multi-enzyme complexes involving this compound is tightly regulated to match cellular metabolic demands. This regulation occurs through several mechanisms, ensuring that the flux of metabolites through pathways like the Krebs cycle is precisely controlled.

The energy status of the cell, often reflected by the ratios of key metabolites, provides a primary layer of allosteric regulation. The NADH/NAD+ ratio is a critical indicator of the mitochondrial redox state and directly influences the activity of dihydrolipoamide dehydrogenase (E3). A high NADH/NAD+ ratio, signaling an energy-rich state, inhibits E3 activity. nih.govbionity.com NADH acts as a competitive inhibitor, competing with the substrate NAD+ for the active site on E3. asm.orgproteopedia.org This inhibition prevents the re-oxidation of the dihydrolipoamide arms on the E2 subunit, which in turn halts the entire catalytic cycle of the complex. proteopedia.org

In mammalian systems, the regulation is more complex. High ratios of NADH/NAD+ and acetyl-CoA/CoA act as potent allosteric activators of pyruvate dehydrogenase kinases (PDKs). nih.gov These kinases phosphorylate and inactivate the E1 component of the pyruvate dehydrogenase complex. The stimulation of PDKs by NADH and acetyl-CoA is mediated by the reductive acetylation of the lipoyl moieties on the E2 subunit, a process that is directly linked to the E3-catalyzed reaction. nih.govnih.gov Therefore, the NADH/NAD+ ratio not only directly inhibits E3 but also indirectly promotes the inactivation of the entire complex through a signaling cascade involving post-translational modification. nih.govnih.gov This dual regulatory mechanism ensures that when the cell has sufficient reducing equivalents (high NADH), the entry of further substrates into the Krebs cycle is efficiently blocked.

The redox state of the lipoate moieties covalently attached to the E2 component serves as an intrinsic regulatory signal. The ratio of this compound to lipoate within the complex is an indicator of the balance between the reductive acetylation steps (catalyzed by E1 and E2) and the final oxidative step (catalyzed by E3). capes.gov.br An accumulation of the reduced this compound intermediate, which can occur if the re-oxidation by E3 is slow (e.g., due to high NADH/NAD+ levels), can lead to the inactivation of the complex's first enzyme (E1). capes.gov.br This represents a feedback mechanism where the state of a downstream cofactor directly modulates an upstream catalytic step. This regulation by the complex-bound this compound/lipoate ratio is particularly sensitive in the α-ketoglutarate dehydrogenase complex. capes.gov.br The redox potential of the this compound/lipoate couple is approximately -0.32 V, making it a sensitive sensor and transducer of the cellular redox environment. karger.comif-pan.krakow.pl

Post-translational modifications (PTMs) are a key mechanism for regulating the activity of this compound-associated enzyme complexes, particularly the mammalian pyruvate dehydrogenase complex (PDC). The most prominent PTM is the reversible phosphorylation of the E1α subunit. nih.govbionity.com Four specific pyruvate dehydrogenase kinase (PDK) isoforms catalyze the phosphorylation of serine residues on E1, leading to its inactivation. nih.govresearchgate.net This inactivation is reversed by two pyruvate dehydrogenase phosphatase (PDP) isoforms, which dephosphorylate E1 and restore its activity. nih.govfrontiersin.org

The functional integrity of this compound is intrinsically linked to this regulatory phosphorylation. The activity of the PDKs and PDPs is modulated by the redox and acetylation state of the lipoyl domains on the E2 subunit and the E3-binding protein. nih.govnih.gov A reduced and acetylated state of the lipoamide moieties, which results from high substrate flux and is influenced by the E3-governed NADH/NAD+ ratio, enhances PDK activity. nih.gov This creates a sophisticated control loop where the metabolic state, sensed via this compound and NADH levels, is translated into a covalent modification that shuts down the entire complex.

Other PTMs also impact the function of this compound-dependent enzymes. Tyrosine phosphorylation of dihydrolipoamide dehydrogenase (DLD), induced by agents like cadmium, has been shown to inhibit its enzymatic activity. nih.gov Furthermore, the E2 component, dihydrolipoyllysine-residue acetyltransferase, can be delipoylated by the sirtuin SIRT4, a modification that decreases the activity of the PDC. uniprot.org Acetylation of lysine residues on various components of the PDC, including the dihydrolipoamide acetyltransferase component, has also been identified as a regulatory modification influenced by metabolic stress. mdpi.com

Metabolic Pathways Interconnected with Dihydrolipoate

Central Contribution to Oxidative Decarboxylation of α-Keto Acids

Dihydrolipoate is a key component of the catalytic cycle of α-keto acid dehydrogenase complexes. These large, mitochondrial enzyme assemblies are crucial for processing the products of amino acid and carbohydrate breakdown. The same dihydrolipoamide (B1198117) dehydrogenase (E3) component is a shared feature among the pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain α-keto acid dehydrogenase complexes.

This compound plays an essential role in the pyruvate dehydrogenase complex (PDC), which serves as the critical metabolic link between the cytosolic process of glycolysis and the mitochondrial TCA cycle. Glycolysis breaks down glucose into pyruvate in the cytoplasm. This pyruvate is then transported into the mitochondrial matrix, where the PDC catalyzes its irreversible conversion into acetyl-CoA. This reaction is a key control point in cellular respiration, directing the carbon atoms from carbohydrates into the TCA cycle for complete oxidation or toward fatty acid synthesis. The entire process ensures that the energy potential stored in glucose is efficiently transferred to the subsequent stages of aerobic respiration.

The synthesis of acetyl-CoA from pyruvate by the PDC is a multi-step process involving three core enzymes and five cofactors. This compound is central to the function of the second enzyme, dihydrolipoyl transacetylase (E2).

The reaction sequence within the PDC is as follows:

E1 (Pyruvate Dehydrogenase): Pyruvate is decarboxylated, and the resulting hydroxyethyl (B10761427) group is attached to the thiamine (B1217682) pyrophosphate (TPP) cofactor.

E2 (Dihydrolipoyl Transacetylase): The hydroxyethyl group is transferred to the oxidized lipoamide (B1675559) arm of E2, reducing its disulfide bond to form the two thiol (-SH) groups of this compound and creating an acetyl-thioester bond (acetyl-dihydrolipoate).

Transacetylation: E2 then catalyzes the transfer of the acetyl group from the this compound arm to Coenzyme A (CoA), forming acetyl-CoA and leaving the lipoamide in its fully reduced this compound form.

E3 (Dihydrolipoyl Dehydrogenase): To complete the catalytic cycle, the this compound arm must be re-oxidized. The E3 component facilitates this by transferring electrons from this compound to its FAD cofactor, producing FADH₂ and regenerating the oxidized lipoamide on E2. The electrons are subsequently transferred from FADH₂ to NAD⁺, forming NADH.

This intricate mechanism, featuring the "swinging arm" of the lipoate/dihydrolipoate cofactor, ensures efficient substrate channeling between the active sites of the complex.

Table 1: Enzyme Components of the Pyruvate Dehydrogenase Complex (PDC)

Enzyme ComponentAbbreviationCofactor(s)Function Involving this compound
Pyruvate DehydrogenaseE1Thiamine Pyrophosphate (TPP)Transfers the hydroxyethyl group to the lipoamide of E2.
Dihydrolipoyl TransacetylaseE2Lipoamide, Coenzyme ACarries the acetyl group as acetyl-dihydrolipoate and transfers it to CoA, forming acetyl-CoA.
Dihydrolipoyl DehydrogenaseE3Flavin Adenine (B156593) Dinucleotide (FAD), Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺)Re-oxidizes this compound back to lipoamide, transferring electrons to NAD⁺ to form NADH.

Analogous to the PDC, this compound is a crucial cofactor in the α-ketoglutarate dehydrogenase complex (KGDHC), a key rate-limiting enzyme in the TCA cycle. This complex catalyzes the conversion of α-ketoglutarate, NAD⁺, and CoA into succinyl-CoA, NADH, and CO₂.

The catalytic mechanism mirrors that of the PDC:

E1k (α-Ketoglutarate Dehydrogenase): α-ketoglutarate is decarboxylated, and the resulting succinyl group is attached to TPP.

E2k (Dihydrolipoyl Succinyltransferase): The succinyl group is transferred to the lipoamide cofactor on E2k, which becomes reduced to succinyl-dihydrolipoate. This component is also known as dihydrolipoyllysine-residue succinyltransferase (DLST).

Transsuccinylation: E2k transfers the succinyl group to CoA, producing succinyl-CoA and this compound.

E3 (Dihydrolipoyl Dehydrogenase): The same E3 enzyme found in the PDC re-oxidizes the this compound on E2k, and the resulting electrons are used to reduce NAD⁺ to NADH.

The product, succinyl-CoA, is a high-energy thioester that is used to generate ATP (or GTP) through substrate-level phosphorylation in the subsequent step of the TCA cycle and is also a precursor for heme synthesis.

Acetyl-CoA Biosynthesis from Pyruvate

Integrative Role in Cellular Energy Metabolism and ATP Generation

This compound's function is deeply integrated into the core processes of cellular energy production. Its primary contribution to ATP generation is indirect but vital, stemming from its role in producing NADH and succinyl-CoA.

NADH Production: The re-oxidation of this compound by the E3 subunit of both the PDC and KGDHC is coupled to the reduction of NAD⁺ to NADH. Each molecule of NADH produced in the mitochondrial matrix is a high-energy electron carrier. These electrons are subsequently donated to Complex I of the electron transport chain (ETC). The flow of electrons through the ETC powers the pumping of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthase to produce large quantities of ATP via oxidative phosphorylation. For each glucose molecule, the PDC reaction generates two molecules of NADH, and the KGDHC reaction generates another two, significantly contributing to the cell's total aerobic energy yield.

Substrate-Level Phosphorylation: The KGDHC, through its use of this compound, produces succinyl-CoA. This high-energy intermediate is then used by the enzyme succinyl-CoA synthetase to directly generate a molecule of GTP (which is readily converted to ATP) in the TCA cycle. This process, known as substrate-level phosphorylation, provides a direct, albeit smaller, source of ATP. Under certain conditions, such as when NAD⁺ is limited, the production of succinyl-CoA by the KGDHC becomes particularly important for generating ATP via this mechanism.

The activity of these this compound-dependent complexes is tightly regulated by the energy state of the cell. High ratios of ATP/ADP and NADH/NAD⁺ inhibit both the PDC and KGDHC, ensuring that the rate of fuel oxidation is matched to the cell's energy demands.

Dynamics of Lipoic Acid Metabolism and this compound Regeneration

The regeneration of this compound to its oxidized lipoamide form is the final step in the catalytic cycle of the dehydrogenase complexes, allowing the enzyme to engage in another round of catalysis. This regeneration is crucial for sustained metabolic flux. The ultimate source of the lipoate cofactor itself is a dedicated de novo synthesis pathway located within the mitochondria.

De Novo Lipoate Synthesis Pathways

Lipoic acid is not typically obtained from the diet in sufficient quantities and must be synthesized endogenously. In humans and other eukaryotes, this synthesis occurs in the mitochondria, where lipoic acid is required. The pathway begins with components from the mitochondrial fatty acid synthesis (mtFAS) system.

The key steps are:

Octanoyl-ACP Synthesis: The mitochondrial fatty acid synthesis pathway produces an eight-carbon fatty acid, octanoic acid, which is attached to an acyl carrier protein (ACP), forming octanoyl-ACP.

Octanoyl Transfer: An enzyme called octanoyltransferase (encoded by the LIPT2 gene in humans) catalyzes the transfer of the octanoyl group from octanoyl-ACP to a specific lysine (B10760008) residue on the target apo-proteins (e.g., the E2 subunit of PDC or the H-protein of the glycine (B1666218) cleavage system). This forms an octanoylated protein intermediate.

Sulfur Insertion: The final and defining step is catalyzed by lipoic acid synthase (LIAS), a member of the radical S-adenosylmethionine (SAM) enzyme superfamily. LIAS uses an iron-sulfur cluster as a sulfur donor to insert two sulfur atoms into the octanoyl chain at carbons 6 and 8, converting the protein-bound octanoyl group into the functional lipoyl group. This process is complex and involves the destruction of the iron-sulfur cluster, which must then be rebuilt for the enzyme to function again.

Once synthesized and attached, the lipoyl group can begin its catalytic life, cycling between the oxidized (lipoamide) and reduced (this compound) states to facilitate acyl group transfer and electron transport.

Table 2: Key Enzymes in De Novo Lipoic Acid Synthesis

EnzymeGene (Human)Substrate(s)Product(s)Function
OctanoyltransferaseLIPT2Octanoyl-ACP, Apo-protein (e.g., E2 subunit)Octanoylated protein, ACPTransfers the octanoyl "backbone" to the target enzyme.
Lipoic Acid SynthaseLIASOctanoylated protein, S-adenosylmethionine (SAM)Lipoylated protein, Methionine, 5'-deoxyadenosineInserts two sulfur atoms to form the functional lipoyl group.

Lipoate Scavenging and Utilization Mechanisms

While many organisms can synthesize lipoic acid de novo, most also possess "salvage" or "scavenging" pathways to utilize exogenous lipoate from their environment. These pathways are crucial for organisms that are auxotrophic for lipoate or to supplement endogenous synthesis. The mechanisms for scavenging and subsequently attaching lipoate to its target apo-proteins vary across different domains of life.

In many bacteria, such as Escherichia coli, a single bifunctional enzyme, Lipoate-protein ligase A (LplA), is responsible for the entire salvage process. biorxiv.orgrcsb.org LplA catalyzes a two-step, ATP-dependent reaction. rcsb.orgnih.gov First, it activates free lipoic acid to form a high-energy intermediate, lipoyl-AMP. nih.govmedchemexpress.com Second, it transfers the lipoyl moiety from this intermediate to the ε-amino group of a specific lysine residue on the target lipoyl domains of enzymes like the pyruvate dehydrogenase (PDH) complex. rcsb.orgnih.gov

The salvage pathways in Gram-positive bacteria and eukaryotes exhibit greater complexity. In Bacillus subtilis, for instance, the process involves multiple proteins. LplJ acts as a lipoate-protein ligase, but it specifically modifies the Glycine Cleavage System H-protein (GcvH) and the E2 subunit of the 2-oxoglutarate dehydrogenase (OGDH) complex. nih.govasm.org Another enzyme, a novel amidotransferase called LipL, is then required to transfer the lipoyl group from the lipoylated GcvH to the E2 subunits of other complexes like PDH. nih.govnih.gov This "lipoyl-relay" system highlights a more intricate regulatory network for cofactor distribution. asm.org A similar complexity is seen in Listeria monocytogenes, which utilizes two distinct lipoate-protein ligases, LplA1 and LplA2, along with the LipL amidotransferase to ensure proper lipoylation. asm.orgresearchgate.net

In mammals, the salvage pathway is distinct from the bacterial models. It involves two separate enzymes and utilizes GTP instead of ATP. oup.comresearchgate.net A lipoate-activating enzyme, which is a repurposed medium-chain acyl-CoA synthetase, first activates lipoate to lipoyl-GMP. oup.comresearchgate.net Subsequently, a second enzyme, a lipoyltransferase (LIPT1), transfers the lipoate from lipoyl-GMP to the apo-proteins. asm.org This division of labor contrasts with the single-enzyme LplA system in E. coli. biorxiv.org The inability of humans to utilize exogenous lipoic acid for covalent attachment to mitochondrial enzymes underscores the critical importance of the endogenous de novo synthesis pathway. biorxiv.org

Comparison of Lipoate Salvage Pathway Enzymes

Organism/GroupKey Enzyme(s)MechanismEnergy SourceReference
E. coliLipoate-protein ligase A (LplA)Single bifunctional enzyme activates and transfers lipoate.ATP biorxiv.orgrcsb.orgnih.gov
B. subtilisLplJ (Ligase), LipL (Amidotransferase)Complex "lipoyl-relay" system. LplJ modifies GcvH; LipL transfers the lipoyl group from GcvH to other E2 subunits.ATP nih.govasm.orgnih.gov
MammalsLipoate-activating enzyme, Lipoyltransferase (LIPT1)Two-enzyme system. One activates lipoate, the other transfers it.GTP oup.comresearchgate.netasm.org
L. monocytogenesLplA1, LplA2 (Ligases), LipL (Amidotransferase)Complex system with two ligases and a relay enzyme.ATP asm.orgresearchgate.net

Enzymatic Systems Responsible for Lipoate Reduction to this compound

Once lipoic acid is present in the cell, either through synthesis or scavenging, its dithiolane ring can be reduced to the potent dithiol form, this compound (DHLA). This reduction is a critical step, as the redox couple of lipoate/dihydrolipoate is central to its function. The conversion is catalyzed by several pyridine (B92270) nucleotide-disulfide oxidoreductases located in different cellular compartments. wikipedia.orgsigmaaldrich.com

In mitochondria, the primary enzyme responsible for this reduction is dihydrolipoamide dehydrogenase (DLD), which is also the E3 component of the α-ketoacid dehydrogenase complexes. sigmaaldrich.combiomart.cn This enzyme typically uses NADH to reduce the lipoate's disulfide bond. sigmaaldrich.compnas.org The mitochondrial dihydrolipoamide dehydrogenase shows a marked stereospecific preference, reducing the naturally occurring R-enantiomer of lipoic acid much more efficiently than the S-enantiomer. sigmaaldrich.compurebio.co.uk Another mitochondrial enzyme, thioredoxin reductase 2 (Trx2), can also reduce lipoic acid. wikipedia.org

In the cytosol, two key NADPH-dependent enzymes are capable of reducing lipoic acid: glutathione (B108866) reductase (GR) and thioredoxin reductase 1 (Trx1). wikipedia.orgsigmaaldrich.com Studies with human erythrocytes, which lack mitochondria, have demonstrated that the reduction of exogenous lipoic acid is dependent on glucose metabolism for the production of NADPH and is catalyzed by glutathione reductase. nih.gov Further research suggests that mammalian thioredoxin reductase is particularly efficient at reducing free lipoic acid, potentially more so than dihydrolipoamide dehydrogenase. researchgate.netnih.gov Unlike DLD, cytosolic GR shows a slight preference for the S-enantiomer. wikipedia.org The collective action of these enzymes in both the mitochondria and the cytosol ensures a cellular pool of this compound.

Enzymes Catalyzing the Reduction of Lipoic Acid to this compound

EnzymeCellular LocationCofactorStereoisomer PreferenceReference
Dihydrolipoamide Dehydrogenase (DLD/E3)MitochondriaNADHR-(+)-lipoic acid sigmaaldrich.combiomart.cnpurebio.co.uk
Thioredoxin Reductase 2 (Trx2)MitochondriaNADPHR-(+)-lipoic acid wikipedia.org
Glutathione Reductase (GR)CytosolNADPHS-(-)-lipoic acid (slight preference) wikipedia.orgnih.gov
Thioredoxin Reductase 1 (Trx1)CytosolNADPHR-(+)-lipoic acid wikipedia.orgsigmaaldrich.com

Broader Implications in Amino Acid and Fatty Acid Metabolism

The metabolic significance of this compound extends far beyond its role as a simple antioxidant. It is an indispensable component of central metabolic pathways, fundamentally linking the catabolism of carbohydrates, fats, and amino acids. This connection is primarily through its function as a covalently bound cofactor in several critical mitochondrial multi-enzyme complexes. sigmaaldrich.comoregonstate.edu

In amino acid metabolism, the lipoate/dihydrolipoate redox couple is essential for the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. sigmaaldrich.com This complex catalyzes the oxidative decarboxylation of α-ketoacids derived from the transamination of the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. mdpi.com During the catalytic cycle, the lipoyl group attached to the dihydrolipoyl transacylase (E2) subunit accepts the acyl group from the E1 subunit, becoming acylated and reduced to dihydrolipoamide. The E3 subunit, dihydrolipoamide dehydrogenase, then reoxidizes the dihydrolipoamide back to lipoamide, transferring the reducing equivalents to NAD+ to form NADH. nih.gov Thus, functional cycling to and from the this compound state is critical for BCAA degradation.

The link to fatty acid metabolism is principally through the pyruvate dehydrogenase complex (PDC). The PDC catalyzes the irreversible conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA. asm.orgnih.gov This acetyl-CoA is a primary building block for the de novo synthesis of fatty acids in the cytosol. asm.org The catalytic mechanism of the PDC is homologous to that of the BCKDH complex, with the lipoate cofactor on the E2 subunit (dihydrolipoyl transacetylase) playing the identical role of an acyl group carrier and redox participant. bionity.comwikipedia.org The regeneration of the oxidized lipoate from the this compound intermediate by the E3 subunit is the final step in the catalytic cycle, allowing the complex to process another molecule of pyruvate. bionity.com By controlling the generation of mitochondrial acetyl-CoA from carbohydrates, the lipoate-dependent PDC is a key regulatory node influencing the substrate pool available for fatty acid synthesis. asm.org

Key this compound-Dependent Complexes in Metabolism

Enzyme ComplexMetabolic PathwayFunction Involving Lipoate/DihydrolipoateReference
Pyruvate Dehydrogenase Complex (PDC)Carbohydrate Metabolism / Fatty Acid Synthesis LinkCatalyzes pyruvate to acetyl-CoA, a precursor for fatty acid synthesis. This compound is a key intermediate in the acyl transfer and redox cycle. asm.orgasm.org
α-Ketoglutarate Dehydrogenase Complex (KGDH)Tricarboxylic Acid (TCA) CycleCatalyzes the conversion of α-ketoglutarate to succinyl-CoA. The lipoate/dihydrolipoate cycle is essential for this key energy-yielding step. wikipedia.orgacs.org
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH)Amino Acid MetabolismCatalyzes the oxidative decarboxylation of ketoacids from branched-chain amino acids (leucine, isoleucine, valine). sigmaaldrich.commdpi.com
Glycine Cleavage System (GCS)Amino Acid MetabolismCatalyzes the degradation of glycine. The H-protein contains the lipoate cofactor that is reduced to this compound during the reaction. asm.orgwikipedia.org

Structural Biology and Molecular Interactions Involving Dihydrolipoate

High-Resolution Structural Analyses of Dihydrolipoyl Transacylases (E2) and Dihydrolipoamide (B1198117) Dehydrogenases (E3)

High-resolution structural analyses, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided profound insights into the architecture of the E2 and E3 components of α-ketoacid dehydrogenase complexes.

The dihydrolipoyl transacylase (E2) component forms the structural core of these complexes. ebi.ac.uk In Gram-negative bacteria like Escherichia coli, 24 E2 subunits assemble into a cubic core with octahedral symmetry. proteopedia.orgmdpi.com In contrast, eukaryotes and Gram-positive bacteria exhibit a larger 60-meric icosahedral core formed by E2 subunits. wikipedia.org The E2 subunit itself is a multidomain protein, typically consisting of one or more N-terminal lipoyl domains, a peripheral subunit-binding domain, and a C-terminal catalytic (inner-core) domain responsible for the oligomeric assembly. pnas.orgcam.ac.uk These domains are connected by flexible linker regions, which are crucial for the "swinging arm" mechanism of the lipoyl moiety. cam.ac.uk

The dihydrolipoamide dehydrogenase (E3) component is a homodimer that catalyzes the reoxidation of the dihydrolipoyl moiety of E2. nih.gov Each E3 subunit is comprised of four domains: an FAD-binding domain, an NAD+-binding domain, a central domain, and an interface domain. nih.gov The two active sites are located at the interface between the two monomers. nih.gov High-resolution crystal structures of human E3 have been determined at resolutions as high as 1.75 Å, revealing the intricate details of its active site and the interactions with its FAD cofactor. pdbj.org Structural studies of E3 in complex with its binding protein (E3BP) have also been achieved, shedding light on how E3 is anchored to the E2 core in eukaryotic complexes. nasa.govnih.gov

A notable feature of the E3 active site is a redox-active disulfide bond formed by two cysteine residues, which is essential for the transfer of electrons from dihydrolipoamide to FAD. proteopedia.org The structure of E3 reveals that a tyrosine residue can cover the catalytic site in the absence of the substrate, preventing unwanted reactions. proteopedia.org

Quaternary Architecture of Multi-Enzyme Dehydrogenase Complexes

The multi-enzyme dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase complex (PDC) and the 2-oxoglutarate dehydrogenase complex (OGDHC), are massive molecular machines with a highly organized quaternary structure.

The core of these complexes is formed by the E2 component, which provides a scaffold for the attachment of the E1 (α-ketoacid dehydrogenase) and E3 components. ebi.ac.ukwikipedia.org The stoichiometry and arrangement of these subunits can vary between species.

In E. coli PDC, the 24-mer E2 core binds approximately 12 E1 dimers and 6 E3 dimers. proteopedia.org In eukaryotes, the 60-mer E2 core of the PDC can associate with up to 30 E1 heterotetramers (α2β2) and 6 E3 homodimers. wikipedia.orgnih.gov However, in eukaryotic PDCs, the binding of E3 to the core is mediated by a specific E3-binding protein (E3BP), which is structurally related to E2 but lacks transacylase activity. wikipedia.orgnih.govtaylorandfrancis.com It has been suggested that E3BP replaces some E2 molecules within the icosahedral core. wikipedia.org

The assembly of these large complexes is a dynamic process. nih.gov The flexible linkers connecting the domains of the E2 subunit allow for considerable motion, which is thought to be essential for the efficient transfer of intermediates between the active sites of E1, E2, and E3. pnas.orgpnas.org This dynamic nature has made the structural determination of the entire intact complex challenging, leading to a "divide-and-conquer" approach where the structures of individual components and subcomplexes are determined and then assembled into a model of the whole complex using techniques like electron microscopy. rcsb.org

The specific interactions between the subunits of the dehydrogenase complexes are crucial for their assembly and function.

The E1-E2 interaction in eukaryotes involves the peripheral subunit-binding domain of E2 and the β-subunit of E1. nih.govnih.gov Studies on human PDC have identified specific charged residues that are critical for this interaction, such as the interaction between aspartate 289 of the E1β subunit and lysine (B10760008) 276 of E2. nih.gov

The E3-E2/E3BP interaction is also highly specific. In human PDC, E3 binds to the E3-binding domain of E3BP. nih.govnih.gov Crystal structures of the human E3-E3BD subcomplex have revealed that the E3-binding domain binds at the interface between the two E3 monomers, involving a combination of hydrophobic and electrostatic interactions. nih.govnih.gov The specificity of this interaction is attributed to the conformational rigidity of the E3-binding domain and a precise match of amino acid residues at the interface. nih.gov In contrast, in bacterial PDCs that lack E3BP, E1 and E3 compete for binding to the same peripheral subunit-binding domain on E2. wikipedia.org

The following table summarizes the key interacting components and their binding partners in the pyruvate dehydrogenase complex:

Complex ComponentBinding Partner(s)Location of InteractionKey Interacting Residues (if known)
E1 (Pyruvate Dehydrogenase)E2 (Dihydrolipoyl Transacetylase)Peripheral subunit-binding domain of E2 and β-subunit of E1hE1β D289 and hE2 K276 nih.gov
E3 (Dihydrolipoamide Dehydrogenase)E3-Binding Protein (E3BP) in eukaryotes; E2 in bacteriaE3-binding domain of E3BP; Peripheral subunit-binding domain of E2Hydrophobic and electrostatic interactions at the E3-E3BD interface nih.gov
E3-Binding Protein (E3BP)E3 and E2 coreBinds to E3 and integrates into the E2 core

Subunit Arrangement and Assembly Dynamics

Conformational States and Dynamics of Lipoate-Bearing Domains

The lipoate-bearing domains (LBDs) of the E2 subunit are at the heart of the substrate channeling mechanism within the α-ketoacid dehydrogenase complexes. These small, independently folded domains are responsible for carrying the lipoyl group, and its reduced form dihydrolipoate, between the active sites of the E1, E2, and E3 enzymes.

NMR studies have shown that the LBD has a flattened β-barrel structure, formed by two four-stranded antiparallel β-sheets. nih.gov The lipoyl-lysine residue, to which the lipoic acid is attached, is located at the tip of a flexible β-turn. nih.govresearchgate.net This flexibility is crucial for the "swinging arm" to access the different active sites. pnas.org

The dynamics of the LBD are not uniform. Residues surrounding the lipoyl-lysine attachment site, including a prominent surface loop, are highly flexible. nih.gov In contrast, other regions of the domain, such as one of the β-sheets, exhibit slower conformational exchange, suggesting a more ordered structure. nih.gov Lipoylation itself induces significant changes in the chemical shift and backbone dynamics of the residues in the lipoyl-lysine β-turn, indicating important interactions between the domain and the lipoyl-lysine side chain.

The interaction of the LBD with the other enzymes in the complex further modulates its conformation and dynamics. For instance, the binding of the LBD to the E1 component induces significant changes in its structure, and these changes are even more pronounced in the presence of the substrate pyruvate. This suggests that the conformational state of the LBD is tightly coupled to the catalytic cycle of the complex.

Computational Molecular Modeling and Docking Studies of this compound and Enzyme Interactions

Computational methods, such as molecular modeling and docking, have become invaluable tools for studying the interactions between this compound and its partner enzymes at an atomic level. nih.gov These approaches complement experimental techniques by providing dynamic and energetic insights into these interactions.

Molecular docking studies have been used to predict the binding modes of this compound and its derivatives to the active sites of E2 and E3. For example, docking studies have been initiated to screen for molecules that could strengthen the inter-subunit interactions within the dehydrogenase complexes, which could be a therapeutic strategy for deficiencies in these enzymes. researchgate.net Reverse molecular docking has also been employed to search for potential protein targets of alpha-lipoic acid and its reduced form, this compound. scispace.com

These computational studies can help to identify key amino acid residues involved in binding and catalysis. For instance, docking of this compound into the active site of E3 can reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. This information can then be used to design site-directed mutagenesis experiments to validate the functional importance of these residues.

While powerful, it is important to note that the accuracy of molecular docking and modeling studies is dependent on the quality of the input structures and the scoring functions used. Therefore, the results of these studies should always be interpreted in the context of experimental data.

Elucidation of Structure-Function Relationships and Regulatory Mechanisms

The detailed structural information on the components of the α-ketoacid dehydrogenase complexes has been instrumental in understanding their function and regulation.

The structure-function relationship is clearly exemplified by the multi-domain architecture of the E2 subunit. The separation of the lipoyl-bearing domains, the subunit-binding domain, and the catalytic core domain allows for the efficient coupling of the different enzymatic reactions through the "swinging arm" mechanism. pnas.org The structure of the LBD itself is optimized for its role as a mobile carrier, with a stable β-barrel scaffold and a flexible lipoyl-lysine attachment site. nih.gov The conservation of the primary structure in the lipoyl-bearing and E3-binding domains across different species highlights their critical functional roles. nih.gov

Several regulatory mechanisms are also rooted in the structural features of these complexes. One of the primary modes of regulation is through product inhibition. Acetyl-CoA and NADH, the products of the PDC reaction, can directly inhibit the complex by binding to the active sites of E2 and E3, respectively. nih.gov

Another key regulatory mechanism, particularly in eukaryotes, is the reversible phosphorylation of the E1 component by specific kinases and phosphatases. nih.govnih.gov The binding of these regulatory enzymes to the complex is also structurally determined. For instance, pyruvate dehydrogenase kinase (PDK) can bind to the lipoyl domains of the E2 subunit. researchgate.net

Reactive Oxygen Species Ros Generation and Cellular Impact Associated with Dihydrolipoate Systems

Mechanisms of ROS Production by Dihydrolipoamide (B1198117) Dehydrogenase (E3)

Dihydrolipoamide dehydrogenase (E3), a critical flavoenzyme, functions as a component of several mitochondrial multienzyme complexes, including the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. mdpi.com Its primary role is to re-oxidize the dihydrolipoamide cofactor on the E2 subunit, transferring electrons to NAD+ to form NADH. researchgate.netresearchgate.net However, under certain conditions, E3 can deviate from its main catalytic cycle and generate reactive oxygen species (ROS), such as superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2). researchgate.net

Flavoprotein-Mediated Superoxide and Hydrogen Peroxide Generation

The generation of ROS by E3 is intrinsically linked to its flavin adenine (B156593) dinucleotide (FAD) prosthetic group. nih.govproteopedia.org Flavoproteins, in general, can react with molecular oxygen, and the redox state of the FAD cofactor heavily influences this reactivity. researchgate.net In the context of E3, the reduced flavin (FADH2) can transfer an electron to molecular oxygen to form the superoxide radical anion (O2•−). This superoxide can then be converted to hydrogen peroxide (H2O2) either spontaneously or through the action of superoxide dismutase. researchgate.net

The production of significant amounts of both superoxide and hydrogen peroxide by flavoproteins like the electron-transfer flavoprotein (ETF) has been demonstrated, particularly when its interaction with partner enzymes is disrupted. researchgate.netnih.gov This suggests that factors modulating the enzyme's conformation and electron transfer efficiency can directly impact its propensity for ROS generation. nih.gov

Role of the Active Site Disulfide Bridge in ROS Formation

The active site of E3 contains a redox-active disulfide bridge formed by two cysteine residues (Cys45-Cys50 in the human enzyme). mdpi.comresearchgate.net This disulfide bond is crucial for the enzyme's catalytic activity, participating in the transfer of electrons from dihydrolipoamide to FAD. proteopedia.orgmdpi.com While the primary electron flow is directed towards NAD+, alterations in this pathway can lead to ROS production.

The redox state of this disulfide bridge is interconnected with the FAD cofactor. mdpi.com During the catalytic cycle, the disulfide is reduced to a dithiol. proteopedia.org If the subsequent re-oxidation by FAD and NAD+ is impaired, the reduced state may persist, potentially influencing the local electronic environment and promoting the reaction of the reduced flavin with oxygen. Research has shown that in the reverse reaction of E3, ROS is generated exclusively via the FAD moiety and not the disulfide bridge itself. core.ac.uk However, the integrity and function of this disulfide are paramount, as mutations affecting these cysteine residues can lead to enhanced ROS generation, highlighting its indirect but critical role in preventing off-target reactions with oxygen. nih.gov

Modulation of ROS Generation by Cellular Redox Ratios (e.g., NAD+/NADH, Dihydrolipoate/Lipoate)

The generation of ROS by E3 is highly sensitive to the cellular redox environment, particularly the ratios of NAD+/NADH and this compound/lipoate. core.ac.uknih.gov These ratios reflect the metabolic state of the cell and can dictate the direction and efficiency of the E3 catalytic cycle.

A high NADH/NAD+ ratio, indicative of a reduced intracellular environment or limited availability of the electron acceptor NAD+, significantly stimulates ROS production by E3. researchgate.netcore.ac.uknih.gov Under these conditions, the forward reaction of E3 is inhibited, leading to an accumulation of reduced FAD (FADH2) which can then react with molecular oxygen. nih.govdovepress.com This is particularly relevant in pathological states such as ischemia-reperfusion injury, where the NADH/NAD+ ratio can be dramatically elevated. researchgate.netoaepublish.com

Similarly, an increased this compound/lipoate ratio on the E2 subunit of the dehydrogenase complexes can modulate E3 activity and ROS production. nih.govnih.gov An accumulation of the this compound intermediate can lead to the inactivation of the first enzyme component (E1) of the complexes and can also stimulate the production of ROS by the E3 component, especially when NAD+ is scarce. nih.govcapes.gov.br

FactorEffect on E3-Mediated ROS GenerationMechanism
High NADH/NAD+ Ratio IncreasedAccumulation of reduced FAD (FADH2), which reacts with O2. researchgate.netcore.ac.uknih.govnih.gov
Low NAD+ Availability IncreasedImpaired re-oxidation of FADH2, promoting side reactions with oxygen. nih.govnih.gov
High this compound/Lipoate Ratio IncreasedInactivation of E1 and stimulation of ROS production by E3 at low NAD+. nih.govnih.govcapes.gov.br
Low pH (Acidosis) IncreasedCan enhance ROS generation, particularly in the reverse reaction. researchgate.net

Intrinsic Self-Regulation of 2-Oxo Acid Dehydrogenase Complexes through Lipoate-Derived Radical Species

The 2-oxo acid dehydrogenase complexes possess an intrinsic mechanism of self-regulation that involves the generation of radical species derived from the complex-bound lipoate cofactor. core.ac.uk This regulation is crucial to prevent the unchecked transformation of 2-oxo acids when the final electron acceptor, NAD+, is not available. nih.govcapes.gov.br

During catalysis, particularly in the absence of oxygen, a protein-bound thiyl radical of the complex-bound this compound can be formed. nih.govcapes.gov.br This thiyl radical is capable of inactivating the complex by inducing a one-electron oxidation of the catalytic intermediate of the first enzyme component (E1). nih.govcapes.gov.br This inactivation serves as a protective mechanism, halting the enzymatic process when the metabolic flux is imbalanced. nih.gov

Furthermore, in the presence of oxygen, the complexes can produce superoxide anion radicals via the FAD cofactor. nih.govcapes.gov.br The generation of these radical species is accompanied by enzyme inactivation. nih.gov Interestingly, while superoxide dismutase does not protect the enzyme from this inactivation, the thiyl radical scavenger thioredoxin can prevent it. nih.gov This suggests a dual pro-oxidant role for the complex-bound this compound, which can propagate radical formation through both the E1 and E3 components, with thioredoxin and the NAD+/NADH pool acting as key modulators of this process. nih.govcapes.gov.br

Advanced Methodological Approaches for Dihydrolipoate Research

Analytical Techniques for Quantitative and Qualitative Analysis of Dihydrolipoate in Biological Samples

The accurate measurement of this compound in biological matrices is fundamental to understanding its metabolic role. Various analytical methods have been developed to achieve the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying this compound in biological samples. nih.govthermofisher.com This method separates compounds dissolved in a liquid sample, allowing for their qualitative and quantitative analysis. shimadzu.com HPLC systems utilize a mobile phase to carry the sample through a separation column (the stationary phase) to a detector. shimadzu.com The separation is based on the different degrees of interaction between the sample components and the stationary phase. thermofisher.com

For this compound and its oxidized form, lipoic acid, HPLC is often coupled with electrochemical detection due to the redox-active nature of these molecules. nih.govnih.govnih.gov This approach offers high sensitivity. nih.gov A common setup involves a reversed-phase C18 column to achieve baseline separation. nih.govnih.gov For instance, a method using an octadecyl column can achieve separation in as little as 8 minutes per sample with an isocratic mobile phase. nih.gov The detection limit for this compound using HPLC with electrochemical detection can be as low as 0.01 nmol. nih.gov It is important to note that this method typically measures free this compound; analysis of protein-bound forms requires a preliminary hydrolysis step to liberate the compound. nih.govnih.gov

HPLC Parameters for this compound and Lipoic Acid Analysis

Parameter Description Finding Citation
Technique HPLC with Electrochemical Detection (HPLC-ECD) A reliable method for assessing lipoic acid (LA) and dihydrolipoic acid (DHLA) in plasma. nih.gov nih.gov
Column Discovery HS C18 RP column (250 mm × 4.6 mm, 5 μm) Achieves complete separation of both compounds. nih.gov nih.gov
Mobile Phase Acetonitrile: 0.05 M phosphate (B84403) buffer (pH 2.4) (52:48, v/v) Used at a flow rate of 1.5 ml/min for effective separation. nih.gov nih.gov
Detection Limit This compound: 3 ng/ml (LOQ: 10 ng/ml) Demonstrates the high sensitivity of the method. nih.gov nih.gov
Analysis Time ~9 minutes Allows for rapid sample processing. nih.gov nih.gov
Recovery 93.00-97.10% Indicates high accuracy and efficiency of the extraction and analysis process. nih.gov nih.gov

Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS/MS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of chemical compounds with exceptional sensitivity and accuracy. nih.gov When coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), its capabilities are significantly enhanced. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the analytical prowess of tandem mass spectrometry. rssl.com In this technique, this compound would first be separated from other components in a sample by the LC system. rssl.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the m/z of the parent ion and its fragments, serves as a specific fingerprint for identification and quantification. nih.govrssl.com This method is particularly well-suited for non-volatile compounds like this compound in biological fluids. rssl.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust coupled technique. wiley.com It is suitable for analytes that can be vaporized without decomposition. wiley.com For a molecule like this compound, a derivatization step might be necessary to increase its volatility before it is introduced into the GC system. The GC separates the volatile compounds, which are then ionized and detected by the mass spectrometer. wiley.com

Comparison of MS-Coupled Techniques for this compound Analysis

Feature LC-MS/MS GC-MS
Principle Combines liquid chromatography with tandem mass spectrometry. rssl.com Combines gas chromatography with mass spectrometry. wiley.com
Sample Volatility Suitable for non-volatile and polar compounds. rssl.com Requires analytes to be volatile or derivatized to become volatile. wiley.com
Ionization Typically uses "soft" ionization techniques like ESI, preserving the molecular ion. wiley.com Often uses "hard" ionization like Electron Impact (EI), causing extensive fragmentation useful for library matching. nih.govwiley.com
Application Widely used for analysis of biological samples, pharmaceuticals, and food. rssl.com Common for general unknown screening of drugs and metabolites. nih.gov
This compound Context Ideal for direct analysis in plasma or other biological fluids. Would likely require a chemical derivatization step to increase volatility.

Electrochemical Methods (e.g., Voltammetry)

Electrochemical methods are highly effective for analyzing redox-active substances like this compound. mdpi.com These techniques measure the current response to an applied voltage, providing information about the chemical reactivity of a sample. eag.com Their advantages include high sensitivity, rapid response, simplicity, and affordability. mdpi.com

Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are extensively used to study redox systems. mdpi.com When used as a detection method for HPLC, an electrochemical detector (ECD) can measure this compound at a specific potential. For example, a detector potential of +1.0 V or +1.1 V has been used successfully for the simultaneous determination of lipoic acid and this compound. nih.govnih.gov The inherent sensitivity of these methods allows for the detection of very low concentrations, making them suitable for analyzing biological samples where the analyte may be present in trace amounts. nih.govmdpi.com

Overview of Electrochemical Detection Methods

Method Principle Application to this compound Citation
HPLC with ECD Separates compounds via HPLC and detects redox-active ones by measuring the current generated from their oxidation or reduction at an electrode. nih.govresearchgate.net Enables sensitive and simultaneous quantification of this compound and lipoic acid in plasma. nih.gov nih.gov
Cyclic Voltammetry (CV) The voltage is swept up and down repeatedly to analyze the electrochemical behavior of a substance. eag.com Can be used to study the redox mechanism of the this compound/lipoic acid couple. mdpi.comeag.com
Differential Pulse Voltammetry (DPV) Pulses of voltage are superimposed on a linear voltage ramp to increase sensitivity. mdpi.com Offers high sensitivity for determining antioxidant capacity and detecting specific redox compounds. mdpi.com mdpi.com

Spectroscopic Approaches for Structural and Kinetic Characterization (e.g., UV/Vis, NMR)

Spectroscopic techniques are indispensable for elucidating the structure of this compound and studying the kinetics of its reactions. labmanager.com These methods provide data on molecular structure, chemical composition, and functional groups. labmanager.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. labmanager.com It is a rapid and simple technique often used to determine the concentration of an analyte in a solution and to monitor the progress of a chemical reaction. labmanager.comspectroscopyonline.com For this compound, the disappearance of its specific absorbance or the appearance of a product's absorbance can be used to follow its enzymatic or chemical oxidation kinetically.

Nuclear Magnetic Resonance (NMR) spectroscopy provides highly detailed information about molecular structure and conformation by observing the behavior of atomic nuclei in a magnetic field. spectroscopyonline.com Both 1H and 13C NMR have been used to characterize this compound and its derivatives, confirming their structure after synthesis or modification. google.com NMR is a powerful, non-destructive tool for verifying the chemical identity and purity of this compound in research settings. labmanager.comspectroscopyonline.com

Spectroscopic Techniques in this compound Research

Technique Principle Application for this compound Citation
UV-Visible Spectroscopy Measures the absorbance of light in the UV-Vis range (190–800 nm) by a compound. labmanager.com Quantifying concentration and monitoring kinetic reactions involving this compound. labmanager.com labmanager.com
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. spectroscopyonline.com Used for the structural characterization and confirmation of this compound and its derivatives. google.com spectroscopyonline.comgoogle.com

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structure Elucidation

Cryo-electron microscopy (Cryo-EM) is a revolutionary structural biology technique used to determine the three-dimensional structure of large biomolecular complexes at near-atomic resolution. technologynetworks.comnih.gov The method involves flash-freezing purified samples in vitreous (non-crystalline) ice and imaging them with an electron microscope. technologynetworks.comformulationbio.com By computationally combining thousands of 2D images of particles in different orientations, a high-resolution 3D model can be reconstructed. criver.com

Cryo-EM for Studying this compound-Containing Complexes

Feature Description Relevance to this compound Research Citation
Principle 3D structure determination from 2D projection images of vitrified biological macromolecules. technologynetworks.com Elucidation of the structure of large enzyme complexes where this compound is a key cofactor. technologynetworks.comnih.gov
Sample State Samples are rapidly frozen in their native, hydrated state, preserving their conformation. formulationbio.com Allows visualization of the native architecture of dehydrogenase complexes without the need for crystallization. formulationbio.com
Key Advantage Ideal for large, flexible, or heterogeneous complexes that resist crystallization. criver.com Overcomes major limitations in studying the dynamic and complex structures of PDH and related enzymes. criver.com
Resolution Can achieve near-atomic resolution, revealing fine structural details. technologynetworks.com Provides insight into active site configurations and the interactions of the this compound-carrying lipoyl arm. technologynetworks.com

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry for Investigating Protein Dynamics and Interactions

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique that provides insights into protein structure, dynamics, and interactions in solution. thermofisher.commdpi.com The method monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated buffer. nih.govpolyu.edu.hk The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. thermofisher.com Regions of the protein that are flexible or solvent-exposed will exchange hydrogen for deuterium more quickly, while regions that are buried within the protein core or involved in interfaces (like ligand binding sites) are protected and exchange more slowly. thermofisher.comnih.gov

Applications of HDX-MS in this compound Research

Application Description
Conformational Dynamics Probes the flexibility and dynamic motions of proteins in solution by monitoring backbone amide deuteration rates. nih.gov
Ligand Binding Site Mapping Identifies the binding interface between an enzyme and this compound by detecting regions with reduced deuterium uptake upon complex formation. kcl.ac.uk
Allosteric Effect Analysis Reveals conformational changes throughout the protein that are induced by this compound binding at a specific site. thermofisher.com
Protein Interaction Studies Investigates how the binding of this compound affects the interaction of an enzyme with other proteins or subunits within a larger complex. thermofisher.com

The study of this compound, a pivotal molecule in cellular metabolism and antioxidant defense, has been significantly advanced by computational and theoretical methodologies. These approaches provide profound insights into its chemical behavior, interactions with biological systems, and the mechanisms underlying its functions. By simulating molecular interactions and properties at an atomic level, researchers can elucidate details that are often difficult to capture through experimental methods alone. This section delves into three key computational methodologies that have been instrumental in this compound research: Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and in silico modeling of enzyme-substrate interactions.

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has been widely applied to study the antioxidant mechanisms of various compounds, including this compound, by calculating key reactivity descriptors. researchgate.netresearchgate.net These descriptors help in predicting the molecule's ability to neutralize free radicals and participate in redox reactions.

One of the primary applications of DFT in this compound research is the calculation of Bond Dissociation Enthalpy (BDE). The BDE for the S-H bond in this compound is a critical parameter for understanding its antioxidant activity, specifically through the hydrogen atom transfer (HAT) mechanism. researchgate.net A lower BDE indicates a greater ease of donating a hydrogen atom to a radical, thereby neutralizing it. pan.olsztyn.pl Theoretical studies have shown that the reduced form of α-lipoic acid, dihydrolipoic acid (DHLA), is a potent radical scavenger primarily through the HAT mechanism. researchgate.net

DFT calculations have been employed to determine the BDE of the thiol groups in this compound, providing a quantitative measure of its antioxidant potential. These calculations often consider the effects of the solvent environment, as the reactivity of this compound can be influenced by the polarity of its surroundings. acs.org For instance, in aqueous environments, the carboxyl group of this compound can deprotonate, which may enhance its scavenging activity. acs.org

The reactivity of this compound towards various reactive oxygen species (ROS) has also been a subject of DFT studies. It has been found that this compound is an excellent scavenger of highly reactive radicals, and its activity is enhanced in water due to deprotonation. acs.org The reaction rate constant of this compound with the hydroperoxyl radical (HOO•) in water is calculated to be near the diffusion limit, highlighting its efficiency as an antioxidant. acs.org

Table 1: Calculated Bond Dissociation Enthalpies (BDE) for Thiol Groups in Dihydrolipoic Acid (DHLA) and Related Compounds using DFT

Compound/Functional GroupCalculation MethodBDE (kcal/mol) in VacuumBDE (kcal/mol) in WaterReference
Dihydrolipoic Acid (S-H)B3LYP/6-311+G(3df,2p)86.5Not Reported nih.gov
Toluene (C-H in CH3)M06-2X/6-311+(3df,2p)88.0Not Reported nih.gov
Phenol (O-H)B3LYP/6-311G(d,p)87.3Not Reported pan.olsztyn.pl
Cysteine (S-H)Not Specified84.8Not Reported

This table presents representative BDE values from computational studies. The specific values can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. igem.wiki This technique is particularly valuable for investigating the conformational dynamics of biomolecules like proteins and their interactions with ligands such as this compound. mpg.de MD simulations provide a dynamic picture of these interactions, revealing how the binding of a ligand can induce conformational changes in a protein and vice versa.

In the context of this compound, MD simulations have been instrumental in studying its interaction with enzymes like dihydrolipoamide (B1198117) dehydrogenase (DLD). researchgate.net DLD is a key enzyme that catalyzes the oxidation of dihydrolipoamide, a derivative of this compound. MD simulations can model the binding of this compound to the active site of DLD and track the subsequent conformational changes in the enzyme. researchgate.net

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). igem.wiki RMSD measures the average deviation of a protein's backbone atoms from a reference structure over the course of the simulation, indicating the stability and conformational changes of the protein. mdpi.com RMSF, on the other hand, quantifies the fluctuation of individual residues, highlighting flexible regions of the protein that may be important for ligand binding and catalysis. igem.wiki

Studies on the human 2-oxoglutarate dehydrogenase complex, which involves dihydrolipoamide, have used MD simulations to show extensive motion in the lipoyl domains, with large RMSD and RMSF values. mdpi.com These movements are crucial for the "swinging arm" mechanism that transfers intermediates between different active sites of the enzyme complex. mdpi.com Similarly, MD simulations of the E3-binding domain of dihydrolipoamide dehydrogenase have been used to explore the effects of external electric fields on protein conformation. researchgate.net

Table 2: Representative Parameters from Molecular Dynamics (MD) Simulations of Dihydrolipoamide-Containing Enzyme Systems

SystemSimulation ParameterValue RangeSignificanceReference
hE1a-hE2o complexLys43 Cα RMSD~77 ÅIndicates large displacement of the lipoic acid-carrying lysine (B10760008) mdpi.com
hE1o-hE2o complexLys43 Cα RMSD~33 ÅShows significant motion of the lipoyl domain mdpi.com
hE1o-hE2o complexLys43 Cα RMSF~2.3 ÅHighlights the flexibility of the lysine residue mdpi.com
Proteoglycan DomainProtein RMSDFluctuating up to 750 nsShows extensive conformational changes before stabilization researchgate.net

This table illustrates the types of data obtained from MD simulations. The values are specific to the systems and simulation conditions reported in the respective studies.

In Silico Modeling for Enzyme-Substrate and Protein-Ligand Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery and to understand the interactions between enzymes and their substrates, such as this compound. mdpi.com

Molecular docking simulations can place this compound into the active site of an enzyme, like dihydrolipoamide dehydrogenase, to predict its binding mode and affinity. The results of these simulations are often evaluated using a scoring function, which estimates the binding energy of the enzyme-substrate complex. researchgate.net A lower (more negative) docking score or binding energy generally indicates a more favorable binding interaction. nih.gov

These models can reveal crucial details about the interaction, such as the specific amino acid residues in the active site that form hydrogen bonds or have hydrophobic interactions with this compound. researchgate.net This information is invaluable for understanding the basis of substrate specificity and for designing inhibitors that could target the enzyme. For example, docking studies on various enzyme inhibitors have successfully identified key interactions and correlated docking scores with experimental inhibitory activities. mdpi.com

While specific docking studies detailing the binding energy of this compound with its associated enzymes are part of ongoing research, the methodology has been widely applied to similar systems. The binding energies and interactions observed in these studies provide a framework for what can be expected in the case of this compound.

Table 3: Representative Molecular Docking Results for Enzyme-Ligand Interactions

EnzymeLigandDocking Score (kcal/mol)Key Interacting ResiduesReference
Enoyl ACP ReductasePyrrole derivative 5b-6.73 (Consensus Score)TYR158, NAD300 mdpi.com
Dihydrofolate ReductasePyrrole derivative-6.09 to -4.29 (Consensus Score)ARG60, ARG32, GLN28 mdpi.com
HIV-1 Reverse TranscriptaseAleuritolic acid-8.48Not specified nih.gov
Protein Kinase C β-IICompound 22-7.00 (Glide Score)H180, G206, G303, Y306 researchgate.net

This table provides examples of docking scores and interacting residues from various studies to illustrate the type of data generated. These values are highly dependent on the specific protein, ligand, and docking software used.

Q & A

Q. What are the primary biochemical roles of dihydrolipoate in mitochondrial energy metabolism?

this compound is a critical cofactor in the 2-oxoglutarate dehydrogenase complex (OGDHc), where it facilitates the conversion of 2-oxoglutarate to succinyl-CoA. Its reduced thiol groups (-SH) enable redox cycling, directly reducing NAD⁺ to NADH during this process . Methodologically, researchers can assess its activity via enzyme-coupled assays (e.g., measuring NADH production spectrophotometrically at 340 nm) or monitor mitochondrial respiration using oxygen consumption assays (e.g., Seahorse Analyzer).

Q. How can researchers quantify this compound levels in cellular systems?

Due to its redox sensitivity, this compound is best measured using fluorometric assays targeting thiol groups (e.g., monobromobimane derivatization followed by HPLC) . Alternatively, redox cycling assays with DTNB (Ellman’s reagent) can quantify total thiol content, though specificity requires validation via knockdown/knockout controls.

Q. What experimental models are suitable for studying this compound’s antioxidant properties?

In vitro models include isolated mitochondria or cell lines (e.g., SH-SY5Y neurons) exposed to oxidative stressors (e.g., H₂O₂). Key readouts include glutathione (GSH) regeneration rates (via enzymatic recycling assays) and thioredoxin reduction activity (using insulin disulfide reduction assays) . In vivo, diabetic neuropathy rodent models are common, with endpoints like nerve conduction velocity and lipid peroxidation markers (e.g., malondialdehyde) .

Advanced Research Questions

Q. How do contradictory results in this compound’s therapeutic efficacy arise in diabetic neuropathy studies?

Variability stems from differences in dosage (e.g., 100–600 mg/kg in rodents), redox environment (e.g., baseline glutathione levels), and model systems (e.g., streptozotocin-induced vs. genetic diabetes). To address this, researchers should:

  • Standardize redox status using pre-treatment with N-acetylcysteine.
  • Employ stratified randomization based on baseline oxidative markers.
  • Use multi-omics approaches (e.g., redox proteomics) to identify confounding pathways .

Q. What methodologies resolve this compound’s interaction with arsenic in mitochondrial toxicity studies?

Arsenic binds to this compound’s thiol groups, inhibiting pyruvate dehydrogenase. Competing assays using α-lipoic acid can validate specificity (e.g., measuring acetyl-CoA production via LC-MS). Spectrophotometric analysis of arsenic-thiol complexes (e.g., at 500 nm) and computational docking studies (e.g., AutoDock Vina) further elucidate binding affinities .

Q. How can computational models improve understanding of this compound’s repair mechanisms in protein oxidation?

Quantum mechanics/molecular mechanics (QM/MM) simulations are used to study this compound’s radical scavenging in tripeptide models (e.g., glycine-cysteine-glycine). Parameters include bond dissociation energies (BDEs) of thiol groups and reaction kinetics with hydroxyl radicals. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy confirms predicted repair pathways .

Q. What experimental designs address this compound’s role in selenium metabolism?

Rhodanese enzyme assays with selenite (SeO₃²⁻) and this compound can track selenotrisulfide formation (absorbance at 340 nm). Competitive inhibition studies using dithiothreitol (DTT) as a control isolate this compound-specific effects. Selenium-75 radiolabeling further traces incorporation into selenoproteins .

Methodological Best Practices

  • Controls : Include ROS scavengers (e.g., TEMPOL) to distinguish this compound-specific effects from general antioxidant activity.
  • Validation : Use CRISPR-Cas9 knockout models (e.g., DLST-deficient cells) to confirm OGDHc-dependent mechanisms .
  • Data Interpretation : Apply multivariate statistics (e.g., PCA) to disentangle redox signaling pathways in omics datasets .

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